2-Amino-5-iodopyridine

Catalog No.
S662866
CAS No.
20511-12-0
M.F
C5H5IN2
M. Wt
220.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-iodopyridine

CAS Number

20511-12-0

Product Name

2-Amino-5-iodopyridine

IUPAC Name

5-iodopyridin-2-amine

Molecular Formula

C5H5IN2

Molecular Weight

220.01 g/mol

InChI

InChI=1S/C5H5IN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)

InChI Key

IVILGUFRMDBUEQ-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1I)N

Synonyms

5-Iodo-pyridin-2-ylamine; 5-Iodo-2-pyridinamine;

Canonical SMILES

C1=CC(=NC=C1I)N

The exact mass of the compound 2-Amino-5-iodopyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31592. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-5-iodopyridine is a bifunctional heteroaryl building block featuring a highly reactive C5-iodine atom and a C2-amino group. In industrial and pharmaceutical synthesis, it serves as a critical precursor for imidazopyridines, bipyridines, and functionalized piperazines [1]. Its primary procurement value lies in its superior leaving-group ability compared to lighter halogenated analogs, enabling mild, high-yielding palladium- and copper-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Ullmann couplings) while preserving the unprotected amino group for subsequent derivatization or cyclization.

Substituting 2-amino-5-iodopyridine with cheaper 2-amino-5-bromopyridine or 2-amino-5-chloropyridine often results in false economy. The lighter halides exhibit significantly higher carbon-halogen bond dissociation energies, necessitating elevated reaction temperatures, prolonged reaction times, and the use of expensive, proprietary phosphine ligands to achieve acceptable conversion in cross-coupling steps [1]. Furthermore, attempting in-house iodination of the baseline precursor 2-aminopyridine introduces severe regioselectivity challenges, generating 3-iodo and 3,5-diiodo impurities that complicate downstream purification, increase waste disposal costs, and reduce overall process yield [2].

Ullmann C-N Coupling Efficiency

In copper-catalyzed C-N bond formation (e.g., amination with morpholine), the C5-iodine atom demonstrates superior reactivity compared to the bromine analog. Studies utilizing CuI catalysis show that 2-amino-5-iodopyridine achieves an 87% yield in 10 hours. In contrast, 2-amino-5-bromopyridine yields approximately 10% less product under identical conditions and requires longer reaction times [1].

Evidence DimensionCoupling yield and reaction time
Target Compound Data87% yield in 10 hours
Comparator Or Baseline2-Amino-5-bromopyridine (~77% yield, longer duration)
Quantified Difference+10% absolute yield improvement; faster kinetics
Conditions10 mol% CuI, base, ligand, sealed tube amination at 110 °C

Maximizes throughput and minimizes raw material waste in late-stage amination sequences for API manufacturing.

Room-Temperature Sonogashira Alkynylation

The high reactivity of the C-I bond in 2-amino-5-iodopyridine permits Sonogashira cross-coupling with terminal alkynes at room temperature, achieving >90% yield in as little as 30 minutes using standard Pd(PPh3)2Cl2/CuI systems[1]. Bromo- and chloro-pyridines typically require significant heating (>60°C) to overcome their higher activation barriers, which can lead to thermal degradation or unwanted side reactions involving the free amino group.

Evidence DimensionReaction temperature and time
Target Compound DataRoom temperature, 30 minutes (>90% yield)
Comparator Or BaselineBromo/Chloro analogs (Requires heating >60°C, multi-hour reaction times)
Quantified DifferenceElimination of heating requirement; >5x faster reaction time
ConditionsPd(PPh3)2Cl2, CuI, TEA, CH3CN solvent

Enables the coupling of thermally sensitive substrates without degrading the aminopyridine core or requiring temporary amino-group protection.

Purity and Yield vs. In-House Iodination

Procuring pre-synthesized 2-amino-5-iodopyridine eliminates the process bottlenecks associated with the in-house iodination of 2-aminopyridine. Direct aqueous iodination methods typically plateau at 83-84% yield and require rigorous, solvent-intensive purification to remove unreacted starting material and poly-iodinated byproducts[1]. Commercial procurement guarantees >98% regiochemical purity, bypassing hazardous oxidant handling and complex crystallization steps.

Evidence DimensionProcess yield and regiochemical purity
Target Compound DataCommercially procured (>98% pure, ready for coupling)
Comparator Or BaselineIn-house synthesis from 2-aminopyridine (83-84% yield, requires purification)
Quantified DifferenceAvoids ~16% material loss and eliminates a full synthetic step
ConditionsAqueous iodination using I2/H2O2 or periodic acid

Streamlines the manufacturing route, ensures batch-to-batch consistency, and reduces environmental waste disposal costs.

Synthesis of Imidazopyridine-Based Therapeutics

2-Amino-5-iodopyridine is the optimal starting material for generating 6-substituted imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions. The retained iodine atom allows for subsequent late-stage Suzuki or Sonogashira functionalization at the 6-position under mild conditions, which is critical for developing complex kinase inhibitors and GABA-A receptor modulators [1].

Preparation of Functionalized Bipyridines and Ligands

Due to its high reactivity in palladium-catalyzed Suzuki-Miyaura couplings, this compound is heavily utilized to synthesize unsymmetrical 2,3'- and 2,4'-bipyridines. The ability to use inexpensive Pd catalysts with the iodo-precursor, rather than the specialized ligands required for bromo-analogs, makes it highly cost-effective for producing bidentate ligands used in transition metal catalysis [2].

Late-Stage Amination for Agrochemicals

In the development of novel crop protection agents, the C5 position often requires substitution with cyclic amines (e.g., piperazine or morpholine). The superior kinetics of 2-amino-5-iodopyridine in Ullmann-type copper-catalyzed C-N couplings ensure high yields and minimize the formation of homocoupled byproducts, streamlining the scale-up of these active ingredients [3].

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20511-12-0
63325-16-6

General Manufacturing Information

2-Pyridinamine, 5-iodo-: ACTIVE

Dates

Last modified: 09-19-2023

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